molecular formula C10H11ClN2O3 B13492929 4-(3-Chloropyrazin-2-yl)oxane-4-carboxylic acid

4-(3-Chloropyrazin-2-yl)oxane-4-carboxylic acid

Cat. No.: B13492929
M. Wt: 242.66 g/mol
InChI Key: VBRCYNNNVRFRKH-UHFFFAOYSA-N
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Description

4-(3-Chloropyrazin-2-yl)oxane-4-carboxylic acid is a chemical compound with the molecular formula C 10 H 11 ClN 2 O 3 and a monoisotopic mass of 242.04582 Da . This reagent serves as a valuable synthetic building block in medicinal chemistry and drug discovery research, particularly in the development of novel heterocyclic compounds. Compounds featuring the chloropyrazine motif, similar to the one in this reagent, have demonstrated significant research value as inhibitors of specific biological targets. Structural analogs have been explored as inhibitors of the mitotic kinase Nek2, a serine/threonine kinase involved in cell cycle regulation and a potential anticancer target . In these inhibitors, the chloropyrazine group often acts as a hinge-binding motif, forming key hydrogen bonds within the enzyme's active site, while the carboxylic acid moiety can engage in critical interactions with catalytic residues . Furthermore, pyrazine-containing scaffolds are actively investigated in other therapeutic areas, such as the development of non-covalent, systemically available inhibitors for N-acylethanolamine-hydrolyzing acid amidase (NAAA), a target for managing inflammatory and pain conditions . This product is intended for research and development purposes in a controlled laboratory environment. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the Safety Data Sheet (SDS) prior to handling and use all appropriate personal protective equipment.

Properties

Molecular Formula

C10H11ClN2O3

Molecular Weight

242.66 g/mol

IUPAC Name

4-(3-chloropyrazin-2-yl)oxane-4-carboxylic acid

InChI

InChI=1S/C10H11ClN2O3/c11-8-7(12-3-4-13-8)10(9(14)15)1-5-16-6-2-10/h3-4H,1-2,5-6H2,(H,14,15)

InChI Key

VBRCYNNNVRFRKH-UHFFFAOYSA-N

Canonical SMILES

C1COCCC1(C2=NC=CN=C2Cl)C(=O)O

Origin of Product

United States

Preparation Methods

Starting Material: Tetrahydro-2H-pyran-4-carboxylic acid

This compound is commercially available or can be synthesized via oxidation of tetrahydro-2H-pyran-4-methanol or by ring closure reactions involving 4-hydroxybutanal derivatives.

Activation of Carboxylic Acid

Common methods to activate the carboxylic acid for further coupling include:

  • Conversion to acid chlorides using oxalyl chloride or thionyl chloride in the presence of catalytic DMF.
  • Formation of esters or amides using carbodiimide coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl) with additives like 1-hydroxybenzotriazole (HOBt) in polar aprotic solvents (e.g., N,N-dimethylformamide) at mild temperatures (10–35 °C).

Example Reaction Conditions (Adapted from Related Compounds)

Step Reagents/Conditions Notes
Acid chloride formation Oxalyl chloride, catalytic DMF, dichloromethane, 0 °C to room temp, 2 h Efficient conversion to acid chloride intermediate
Amide/ester formation EDC-HCl, HOBt, triethylamine, DMF, room temp, overnight Mild conditions, high yield, minimal side reactions

Representative Synthesis Route (Hypothetical)

Step Reaction Conditions Expected Yield
1 Oxidation of tetrahydro-2H-pyran-4-methanol to tetrahydro-2H-pyran-4-carboxylic acid KMnO4 or Jones oxidation, aqueous medium, 0–25 °C 70-85%
2 Activation of carboxylic acid to acid chloride Oxalyl chloride, DMF cat., CH2Cl2, 0 °C to RT, 2 h 90-95%
3 Coupling with 3-chloropyrazin-2-yl nucleophile Pd-catalyzed Suzuki coupling or nucleophilic substitution, base, solvent (DMF or dioxane), 50–80 °C 60-80%
4 Purification Recrystallization or chromatography >95% purity

Detailed Research Findings and Analysis

Related Compound Synthesis

  • A study on tetrahydropyran-4-yl carboxylic acid derivatives demonstrated efficient activation using carbodiimide coupling agents and subsequent functionalization under mild conditions.
  • Patents on multi-configuration 2-oxo-oxazolidine-4-carboxylic acid compounds describe environmentally friendly synthetic routes using water as a solvent and mild alkaline hydrolysis, avoiding hazardous reagents like phosgene. Although these involve oxazolidine rings, the principles of mild hydrolysis and inert atmosphere protection can be adapted for oxane derivatives.

Summary Table of Preparation Methods

Method Reagents Conditions Advantages Disadvantages
Carbodiimide-mediated coupling EDC-HCl, HOBt, DMF, triethylamine Room temp, overnight High yield, mild, widely used Requires dry aprotic solvent
Acid chloride formation and substitution Oxalyl chloride, DMF cat., CH2Cl2 0 °C to RT, 2 h Efficient activation Use of corrosive reagents
Pd-catalyzed cross-coupling Pd catalyst, base, boronic acid derivatives 50–80 °C, inert atmosphere Versatile, good for complex substitutions Requires expensive catalysts
Hydrolysis under alkaline conditions NaOH, water, inert gas Mild temp, 2-4 h Environmentally friendly Limited to hydrolysis steps

Chemical Reactions Analysis

Types of Reactions

4-(3-Chloropyrazin-2-yl)oxane-4-carboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: Conversion of the carboxylic acid group to other functional groups.

    Reduction: Reduction of the pyrazine ring or the carboxylic acid group.

    Substitution: Replacement of the chlorine atom with other substituents.

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic reagents such as sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while reduction may produce alcohols or amines.

Scientific Research Applications

4-(3-Chloropyrazin-2-yl)oxane-4-carboxylic acid has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(3-Chloropyrazin-2-yl)oxane-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Physicochemical Properties

The following table summarizes key differences between 4-(3-chloropyrazin-2-yl)oxane-4-carboxylic acid and selected analogs:

Compound Name Molecular Formula Substituent Molecular Weight (g/mol) Key Functional Groups Predicted logP* Applications
This compound C₁₂H₁₀ClN₃O₃ 3-Chloropyrazine 295.68 Pyrazine, oxane, carboxylic acid ~1.2 Pharmaceutical intermediates
4-(2-Chlorophenyl)oxane-4-carboxylic acid C₁₂H₁₃ClO₃ 2-Chlorophenyl 240.69 Phenyl, oxane, carboxylic acid ~2.5 Research chemical
4-(4-Fluorophenyl)oxane-4-carboxylic acid C₁₂H₁₃FO₃ 4-Fluorophenyl 224.23 Fluorophenyl, oxane, carboxylic acid ~2.0 Biochemical studies
4-(Difluoromethyl)oxane-4-carboxylic acid C₇H₁₀F₂O₃ Difluoromethyl 180.15 Difluoromethyl, oxane, carboxylic acid ~0.8 Material science applications
4-(Propan-2-yl)oxane-4-carboxylic acid C₉H₁₆O₃ Isopropyl 172.22 Alkyl, oxane, carboxylic acid ~1.5 Synthetic intermediate
4-(Boc-amino)oxane-4-carboxylic acid C₁₂H₂₁NO₅ Boc-protected amino 259.30 Amino, oxane, carboxylic acid ~1.0 Peptide synthesis

*logP values estimated based on substituent hydrophobicity.

Key Observations:
  • Electronic Effects : The 3-chloropyrazine group in the target compound introduces electron-withdrawing effects, enhancing the acidity of the carboxylic acid (pKa ~3.5–4.0) compared to phenyl-substituted analogs (pKa ~4.5–5.0) .
  • Reactivity : The pyrazine ring facilitates nucleophilic aromatic substitution reactions, enabling coupling with amines or thiols, whereas phenyl-substituted analogs are more suited for electrophilic aromatic substitution .
  • Lipophilicity: Chlorophenyl and fluorophenyl analogs exhibit higher logP values (~2.0–2.5) due to aromatic hydrophobicity, while the difluoromethyl and Boc-amino derivatives are more polar .

Biological Activity

4-(3-Chloropyrazin-2-yl)oxane-4-carboxylic acid is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including antimicrobial, anticancer, and enzyme inhibition properties, supported by data tables and research findings.

Chemical Structure and Properties

The molecular formula of this compound includes a chloropyrazine moiety and an oxane ring, contributing to its biological profile. The compound's structure can be summarized as follows:

PropertyValue
Molecular FormulaC₉H₈ClN₃O₃
Melting PointData not specified
Boiling PointData not specified
DensityData not specified

Antimicrobial Activity

Preliminary studies indicate that compounds containing pyrazine and tetrahydropyran structures exhibit various biological activities, particularly antimicrobial properties. For instance, this compound has shown effectiveness against several bacterial strains, making it a candidate for further development as an antimicrobial agent.

Anticancer Activity

Research has suggested that similar compounds possess anticancer properties. In vitro assays have demonstrated that this compound can inhibit cancer cell proliferation. The mechanism may involve the disruption of critical signaling pathways associated with cell division.

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit specific enzymes involved in metabolic pathways. For example, studies show that it may interact with enzymes related to inflammation and cancer progression. This interaction is crucial in understanding its therapeutic potential.

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial activity of this compound against various pathogens. The results indicated significant inhibition zones compared to control groups.
  • Anticancer Mechanism : In a controlled environment, the compound was tested on breast cancer cell lines. The findings revealed a dose-dependent reduction in cell viability, suggesting potential for therapeutic use.
  • Enzyme Interaction : A biochemical assay was conducted to assess the inhibitory effects on specific enzymes linked to inflammatory responses. Results indicated a notable reduction in enzyme activity, supporting its role as a potential anti-inflammatory agent.

Research Findings Summary

The following table summarizes key research findings related to the biological activity of this compound:

Study TypeFindingsReference
AntimicrobialSignificant inhibition against bacterial strains
AnticancerDose-dependent reduction in cancer cell viability
Enzyme InhibitionReduced enzyme activity linked to inflammation

Q & A

Q. How can researchers optimize the synthesis of 4-(3-Chloropyrazin-2-yl)oxane-4-carboxylic acid to improve yield and purity?

Methodological Answer: The synthesis typically involves introducing the 3-chloropyrazine moiety to an oxane precursor. Key steps include:

  • Coupling Reactions : Use chloro-N,N,N’,N’-tetramethylformamidinium hexafluorophosphate (e.g., for amide bond formation) and catalysts like NaBH3CN for reductive amination ().
  • Purification : Employ silica gel chromatography with gradients of PE:EtOAc (3:1) to isolate intermediates. Monitor reaction progress via TLC (Rf ~0.5–0.8) .
  • Yield Optimization : Adjust stoichiometry of trifluoromethylating agents and control reaction temperatures (e.g., 30–50°C) to minimize side products .

Q. What analytical techniques are most effective for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy : Use 1H^1H- and 13C^{13}C-NMR to confirm the oxane ring conformation, chloropyrazine substitution, and carboxylic acid proton (δ ~12–14 ppm) .
  • Mass Spectrometry : ESI-MS or MALDI-TOF for molecular weight validation (predicted m/z: [M+H]+ ~241.06) and collision cross-section (CCS) data (e.g., 150.1 Ų for [M+H]+) .
  • HPLC : Reverse-phase C18 columns with UV detection (λ ~254 nm) to assess purity (>95%) .

Q. How can researchers mitigate hazards during handling of this compound?

Methodological Answer:

  • Ventilation : Use fume hoods to avoid inhalation of aerosols ().
  • PPE : Wear nitrile gloves, lab coats, and safety goggles. Use explosion-proof equipment due to static charge risks .
  • Spill Management : Neutralize with dry sand or alcohol-resistant foam; avoid environmental release .

Advanced Research Questions

Q. What computational methods are suitable for predicting the reactivity of this compound?

Methodological Answer:

  • DFT Studies : Calculate Fukui indices to identify nucleophilic (oxane oxygen) and electrophilic (chloropyrazine Cl) sites. Use Gaussian09 with B3LYP/6-311+G(d,p) basis sets .
  • Molecular Dynamics : Simulate solvation effects in DMSO or water to predict stability and aggregation behavior .
  • Docking Simulations : Model interactions with cytochrome P450 enzymes using AutoDock Vina; focus on hydrogen bonding with the carboxylic acid group .

Q. How does the 3-chloropyrazine substituent influence the compound’s biological activity compared to analogs?

Methodological Answer:

  • Structure-Activity Relationship (SAR) : Compare with trifluoromethyl () or dimethylamino () analogs. The Cl atom enhances electrophilicity, enabling nucleophilic substitution in enzyme active sites.
  • Antimicrobial Assays : Test against Staphylococcus aureus (MIC) using broth microdilution. Chloropyrazine may improve membrane penetration vs. non-halogenated analogs .
  • Metabolic Stability : Assess hepatic microsome clearance; the chloropyrazine group may reduce oxidation compared to methyl substituents .

Q. How should researchers resolve contradictions in reported biological activity data for this compound?

Methodological Answer:

  • Assay Standardization : Control variables like pH (7.4 vs. 5.5), serum content (e.g., 10% FBS), and incubation time (24–72 hrs) .
  • Counter-Screening : Test against isogenic cell lines (e.g., wild-type vs. CYP450 knockout) to isolate target-specific effects .
  • Meta-Analysis : Use cheminformatics tools (e.g., PubChem BioActivity) to compare IC50 values across studies and identify outliers .

Q. What strategies can be used to derivatize the carboxylic acid group for prodrug development?

Methodological Answer:

  • Esterification : React with isopropyl bromide/K2CO3 in DMF to improve lipophilicity (logP increase by ~1.5 units) .
  • Amide Formation : Couple with amines (e.g., cyclopropylmethanamine) using HATU/DIPEA to enhance bioavailability .
  • Prodrug Activation : Test pH-sensitive esters (e.g., tert-butyl) for hydrolysis in lysosomal conditions (pH 4.5) .

Q. How can crystallography aid in understanding the compound’s solid-state behavior?

Methodological Answer:

  • Single-Crystal X-ray Diffraction : Grow crystals via slow evaporation in EtOH/water (1:1). Resolve the oxane ring chair conformation and Cl···O halogen bonding (distance ~3.2 Å) .
  • PXRD : Compare experimental vs. simulated patterns to detect polymorphs (e.g., anhydrous vs. hydrate forms) .
  • Thermal Analysis : Use DSC to identify melting points (~180–200°C) and decomposition thresholds .

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